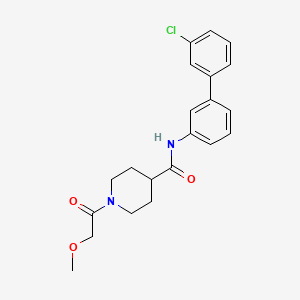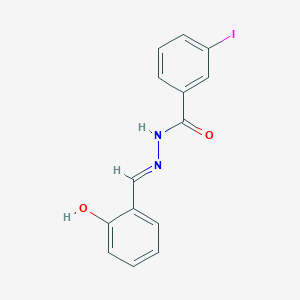![molecular formula C15H14ClFN2O B6039703 N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B6039703.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea, also known as EFU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EFU is a small molecule that belongs to the class of urea derivatives and has shown promising results in various biological studies.
科学研究应用
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has been extensively studied for its potential applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and inflammation. Studies have shown that N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has also been shown to have neuroprotective effects and can reduce inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is not well understood. However, studies have suggested that N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea may exert its biological effects by inhibiting various enzymes and proteins involved in cell growth and survival pathways. N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell proliferation and survival. N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea can inhibit the growth of cancer cells and induce apoptosis. N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has also been shown to reduce inflammation and oxidative stress in various animal models. In addition, N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is its small size, which allows it to penetrate cell membranes and exert its biological effects. N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is also stable and can be easily synthesized in the laboratory. However, one of the limitations of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is its low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is not well understood, which can make it challenging to design experiments to study its biological effects.
未来方向
There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea. One potential direction is to investigate the use of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea in combination with other cancer therapies to improve treatment outcomes. Another direction is to study the effects of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea on other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea and to develop more efficient methods for synthesizing and administering N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea in vivo.
Conclusion:
In conclusion, N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is a small molecule that has shown promising results in various scientific research studies. N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has potential applications in the field of medicine, including cancer treatment, neurodegenerative diseases, and inflammation. Although the exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is not well understood, studies have suggested that N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea may exert its biological effects by inhibiting various enzymes and proteins involved in cell growth and survival pathways. Further research is needed to fully understand the potential of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea and its future applications in medicine.
合成方法
The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea involves the reaction between 4-chlorophenethylamine and 2-fluorobenzoyl isocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea. This method has been reported to yield a high purity of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea with a good yield.
属性
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-12-7-5-11(6-8-12)9-10-18-15(20)19-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQHOGNVHGCEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6039623.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6039626.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039628.png)
![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B6039657.png)
![3-[({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)methyl]phenol](/img/structure/B6039665.png)
![2-mercapto-7-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6039673.png)


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6039698.png)
![N-(4-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6039699.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6039700.png)
![2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6039717.png)
![1-methyl-4-((1E)-3-oxo-3-{2-[5-(1-pyrrolidinylcarbonyl)-2-thienyl]-1-pyrrolidinyl}-1-propen-1-yl)-1H-pyrazole](/img/structure/B6039732.png)
